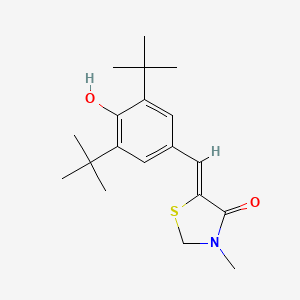

LY256548

Descripción

Propiedades

Número CAS |

107889-31-6 |

|---|---|

Fórmula molecular |

C19H27NO2S |

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H27NO2S/c1-18(2,3)13-8-12(9-14(16(13)21)19(4,5)6)10-15-17(22)20(7)11-23-15/h8-10,21H,11H2,1-7H3/b15-10- |

Clave InChI |

IXCMEASJCGKKQS-GDNBJRDFSA-N |

SMILES isomérico |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(CS2)C |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene-N-methyl-4-thiazolidinone LY 25648 LY-256548 |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of LY256548: An In-Depth Technical Guide

This guide, therefore, provides a comprehensive overview of the mechanism of action typical for adenosine receptor agonists, which is the presumed class for LY256548. The information presented is based on the general principles of adenosine receptor signaling and should be interpreted as a foundational framework rather than a definitive description of this compound's specific activity.

Core Concept: Adenosine Receptor Agonism

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with adenosine as their endogenous ligand.[1] There are four known subtypes in humans: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.[1][2] Agonists for these receptors, such as the presumed this compound, are molecules that bind to and activate these receptors, mimicking the effect of adenosine.

Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades that are dependent on the specific receptor subtype and the G protein to which it couples.

-

A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/Gₒ proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist activation of these receptors stimulates adenylyl cyclase, which increases the intracellular concentration of cAMP.[1] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

The following diagram illustrates the generalized signaling pathways for adenosine receptors.

References

LY256548: An In-Depth Technical Guide to a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY256548, an indole-based compound identified as a potent inhibitor of phospholipase A2 (PLA2), with additional inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This document consolidates available data on its mechanism of action, presents quantitative inhibitory data in a structured format, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating anti-inflammatory therapeutics.

Introduction

Inflammatory responses are complex biological processes mediated by a variety of enzymes and signaling molecules. Key among these are the phospholipase A2 (PLA2) enzymes, which initiate the arachidonic acid cascade by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. These mediators are implicated in a wide range of inflammatory diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.

This compound is an orally available, anti-inflammatory and anti-ischemic compound with activity in the central nervous system.[1] It is part of a series of indole-based inhibitors developed by Eli Lilly and Company. This guide will delve into the technical details of this compound as a multi-target inhibitor of PLA2, 5-LOX, and COX.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting three key enzymes in the arachidonic acid cascade:

-

Phospholipase A2 (PLA2): As a PLA2 inhibitor, this compound blocks the initial step of the cascade, preventing the release of arachidonic acid from the cell membrane. This upstream inhibition is a significant advantage as it curtails the production of all downstream pro-inflammatory mediators.

-

5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction and increased vascular permeability.

-

Cyclooxygenase (COX): Inhibition of COX by this compound blocks the synthesis of prostaglandins, which are involved in pain, fever, and inflammation.

This multi-pronged inhibitory action suggests that this compound could offer broad-spectrum anti-inflammatory activity.

Quantitative Inhibitory Data

| Compound | Target Enzyme | IC50 Value | Assay Conditions |

| LY315920 | Recombinant Human Group IIA sPLA2 | 9 ± 1 nM | Chromogenic isolated enzyme assay.[2] |

| LY315920 | Recombinant Human Group IIA sPLA2 | 7.3 x 10-6 mole fraction | Chromogenic isolated enzyme assay.[2] |

| LY315920 | Recombinant Human Group IIA sPLA2 | 1.5 x 10-6 mole fraction | Deoxycholate/phosphatidylcholine assay.[2] |

| LY315920 | Human Group IB pancreatic sPLA2 | ~360 nM (40-fold less active than against Group IIA) | Not specified.[2] |

| LY315920 | Cytosolic PLA2 | Inactive | Not specified.[2] |

| LY315920 | Constitutive and Inducible COX | Inactive | Not specified.[2] |

Note: The lack of publicly available, peer-reviewed quantitative data for this compound specifically is a limitation. The data for LY315920 is presented as a representative example of a potent indole-based sPLA2 inhibitor from the same research program.

Signaling Pathways

The inhibitory action of this compound on PLA2, 5-LOX, and COX directly impacts the arachidonic acid signaling cascade. The following diagram illustrates the key steps in this pathway and the points of inhibition by this compound.

Figure 1. Signaling pathway of the arachidonic acid cascade showing points of inhibition by this compound.

Experimental Protocols

The following are representative protocols for assays used to characterize inhibitors of PLA2, 5-LOX, and COX. These are based on established methods and likely similar to those employed in the evaluation of this compound and related compounds.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2 on a chromogenic substrate.

Materials:

-

Recombinant human sPLA2 (e.g., Group IIA)

-

Chromogenic PLA2 substrate (e.g., diheptanoyl thio-PC)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 10 µL of DTNB and 15 µL of Assay Buffer to each well.

-

For inhibitor wells, add a specific volume of the test compound solution (e.g., 5 µL) and adjust the Assay Buffer volume accordingly. For control wells, add the same volume of DMSO.

-

Add a solution of recombinant human sPLA2 to each well (except for blank wells).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Immediately begin reading the absorbance at 414 nm (or 405 nm) at regular intervals (e.g., every minute) for a set duration.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO) and calculate the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This assay measures the inhibition of 5-LOX activity by monitoring the fluorescence generated from the enzymatic reaction.

Materials:

-

Human 5-LOX enzyme

-

5-LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (Arachidonic Acid)

-

Positive control inhibitor (e.g., Zileuton)

-

Test compound (this compound) dissolved in DMSO

-

96-well clear plate with a flat bottom

-

Fluorometric microplate reader

Procedure:

-

Dissolve the test compound in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction mix containing 5-LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test compound solution to the respective wells. For solvent control, add the solvent alone. For inhibitor control, add the positive control inhibitor.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the LOX Substrate to each well.

-

Immediately start measuring the fluorescence at an excitation/emission of 500/536 nm at 30-second intervals for 10-20 minutes.

-

Calculate the slope of the linear portion of the reaction curve for all samples.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cyclooxygenase (COX) Activity Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 activity by measuring the production of Prostaglandin G2.

Materials:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib)

-

Test compound (this compound) dissolved in DMSO

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

For each sample, prepare two parallel wells. To one well, add DMSO (for total activity), and to the other, add either the selective COX-1 or COX-2 inhibitor to determine the activity of the other isoform.

-

Add the test compound at various concentrations to the sample wells.

-

Add the appropriate COX enzyme (COX-1 or COX-2) to the wells.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.

-

Measure the fluorescence at an appropriate excitation/emission wavelength according to the kit manufacturer's instructions.

-

Calculate the percent inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the respective IC50 values.

Experimental and Drug Discovery Workflow

The discovery and characterization of a PLA2 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo testing.

Figure 2. A typical workflow for the discovery and preclinical development of a PLA2 inhibitor.

Conclusion

This compound represents a potentially significant development in the field of anti-inflammatory therapeutics due to its unique triple-inhibitory mechanism targeting PLA2, 5-LOX, and COX. This multi-target approach holds the promise of broader and more effective control of the inflammatory cascade. While specific quantitative data for this compound remains elusive in the public domain, the information available on related indole-based PLA2 inhibitors from Eli Lilly underscores the potential of this chemical class. Further research and disclosure of preclinical and clinical data for this compound would be invaluable to the scientific community for a more complete understanding of its therapeutic potential. This technical guide provides a foundational understanding of this compound and the methodologies used to characterize such inhibitors, serving as a resource to guide future research in this area.

References

- 1. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

The Potent 5-Lipoxygenase Inhibitory Activity of LY256548: A Technical Overview for Researchers

For Immediate Release

[CITY, STATE] – LY256548 is an investigational compound that has demonstrated significant inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. This technical guide provides an in-depth overview of the 5-lipoxygenase inhibitory activity of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for relevant in vitro assays.

Core Mechanism of Action: Inhibition of the Leukotriene Pathway

This compound exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. Leukotrienes, particularly Leukotriene B4 (LTB4), are potent lipid mediators involved in a wide range of inflammatory responses, including neutrophil chemotaxis, adhesion, and activation. By inhibiting 5-LOX, this compound effectively blocks the production of LTB4 and other downstream leukotrienes, thereby mitigating the inflammatory cascade.[1]

The inhibition of A23187-stimulated LTB4 production serves as a key indicator of this compound's activity.[1] The calcium ionophore A23187 induces the release of arachidonic acid from cell membranes, making it available for enzymatic conversion by 5-LOX. The ability of this compound to suppress LTB4 formation in this stimulated environment underscores its direct inhibitory effect on the 5-lipoxygenase pathway.

Quantitative Analysis of 5-Lipoxygenase Inhibition

| Target Enzyme/Process | Inhibitory Activity | Assay System | Reference |

| 5-Lipoxygenase (5-LOX) | Potent Inhibitor | Not Specified | [1] |

| A23187-Stimulated Leukotriene B4 (LTB4) Production | Inhibition | Cellular Assays | [1] |

Experimental Protocols

To facilitate further research into the 5-lipoxygenase inhibitory properties of this compound and similar compounds, detailed methodologies for key in vitro assays are provided below.

Protocol 1: Determination of Leukotriene B4 (LTB4) Production in Stimulated Human Neutrophils

This protocol outlines the procedure for measuring the inhibitory effect of a compound on LTB4 production in human neutrophils stimulated with the calcium ionophore A23187.

1. Isolation of Human Polymorphonuclear Neutrophils (PMNs):

- Isolate PMNs from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

- Resuspend the isolated PMNs in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Incubation with Inhibitor:

- Pre-incubate the PMNs (typically 1 x 10^6 cells/mL) with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

3. Stimulation of LTB4 Production:

- Add the calcium ionophore A23187 to the cell suspension at a final concentration of 1-5 µM to stimulate LTB4 synthesis.

- Incubate for a defined time (e.g., 5-15 minutes) at 37°C.

4. Termination of Reaction and Sample Preparation:

- Stop the reaction by adding ice-cold methanol or by centrifugation at 4°C to pellet the cells.

- Collect the supernatant for LTB4 analysis.

5. Quantification of LTB4:

- Measure the concentration of LTB4 in the supernatant using a commercially available Leukotriene B4 enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Protocol 2: Rat Basophilic Leukemia (RBL-1) Cell Assay for 5-Lipoxygenase Activity

This assay utilizes a cell line that endogenously expresses 5-lipoxygenase to assess the inhibitory potential of test compounds.

1. Cell Culture:

- Culture Rat Basophilic Leukemia (RBL-1) cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 20% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

- Harvest and resuspend RBL-1 cells in a suitable buffer.

- Pre-incubate the cells with various concentrations of this compound or vehicle control.

- Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid.

- Incubate for a specified time to allow for LTB4 production.

3. LTB4 Measurement:

- Terminate the reaction and separate the supernatant.

- Quantify the amount of LTB4 produced using a competitive EIA kit.

Visualizing the Core Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating a 5-lipoxygenase inhibitor.

References

A Technical Guide to the Cyclooxygenase-2 (COX-2) Inhibition Pathway of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, pharmacological properties, and experimental evaluation of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended to serve as a comprehensive resource, detailing the core inhibitory pathway, quantitative data on its activity, and detailed protocols for relevant assays.

Core Mechanism of Action: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2, the precursor to various prostaglandins and thromboxane.[3][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[4]

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[2][4] Its induction leads to the production of prostaglandins that mediate inflammation, pain, and fever.[3]

Celecoxib's chemical structure, a diaryl-substituted pyrazole with a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[2][3][4] This selective, reversible inhibition of COX-2 blocks the production of pro-inflammatory prostaglandins while having a minimal effect on the COX-1 enzyme at therapeutic concentrations.[2][4] This selectivity is the basis for its efficacy in treating inflammatory conditions with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the selectivity, pharmacokinetics, and clinical efficacy of Celecoxib.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Parameter | Value | Assay Condition | Reference |

|---|---|---|---|

| COX-2 IC₅₀ | 40 nM | Purified human recombinant COX-2 | [6] |

| COX-1 IC₅₀ / COX-2 IC₅₀ Ratio | 7.6 | Human whole blood assay | [7] |

| COX Selectivity | ~10-20 times more selective for COX-2 | Varies by assay |[2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of Celecoxib in Humans

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~3 hours | Single oral dose | [1][8] |

| Elimination Half-Life (t₁/₂) | ~11.2 hours | Healthy subjects | [1] |

| Apparent Volume of Distribution (Vd/F) | ~429 L | Steady state | [1][9] |

| Plasma Protein Binding | 97% | Primarily to albumin | [9] |

| Oral Bioavailability | 22-40% (capsule); 64-88% (solution) | Fasted state | [10] |

| Metabolism | Primarily by Cytochrome P450 2C9 (CYP2C9) | Hepatic | [8][11] |

| Apparent Clearance (CL/F) | 27.7 L/hr | Single 200 mg oral dose | [9] |

| Excretion | ~57% in feces, ~27% in urine (as metabolites) | - |[9] |

Table 3: Clinical Efficacy and Safety Data from Selected Trials

| Indication | Comparator | Key Finding | Reference |

|---|---|---|---|

| Osteoarthritis | Placebo | Celecoxib (200 mg/day) significantly improved pain and function subscale scores. | [12] |

| Osteoarthritis | Naproxen | Celecoxib (100-200 mg twice daily) showed efficacy comparable to naproxen (500 mg twice daily). | [13] |

| Rheumatoid Arthritis | Naproxen | Celecoxib (100-400 mg twice daily) produced significant anti-inflammatory and analgesic effects comparable to naproxen (500 mg twice daily). | [13] |

| Cardiovascular Safety (PRECISION Trial) | Naproxen, Ibuprofen | At moderate doses, Celecoxib was noninferior to ibuprofen and naproxen regarding cardiovascular safety. | [14] |

| Gastrointestinal Safety (PRECISION Trial) | Naproxen, Ibuprofen | The risk of gastrointestinal bleeding was lower for Celecoxib than for naproxen or ibuprofen. |[14] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway inhibited by Celecoxib and workflows for common experimental protocols used in its evaluation.

Caption: Celecoxib selectively inhibits the COX-2 pathway.

Caption: Workflow for an in vitro COX enzyme inhibition assay.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thearthritisconnection.com [thearthritisconnection.com]

An In-depth Technical Guide to LY256548 for Arthritis Research

Introduction

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific information for a compound designated as LY256548 in the context of arthritis research. It is possible that this designation represents an internal compound code that has not yet been disclosed in publications, a discontinued project, or a typographical error.

This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly associated with this compound. However, to provide a valuable resource for researchers in the field of arthritis drug development, this document will synthesize information on common therapeutic targets and experimental approaches for rheumatoid arthritis (RA) and osteoarthritis (OA), drawing parallels to the types of data and methodologies that would be expected for a novel therapeutic agent.

I. Common Therapeutic Targets in Arthritis

The search for novel arthritis treatments often revolves around key inflammatory pathways and cellular processes. Had information on this compound been available, it would likely target one or more of the following:

-

Cytokine Signaling: Pro-inflammatory cytokines are central to the pathogenesis of rheumatoid arthritis. Key targets include:

-

Tumor Necrosis Factor-alpha (TNF-α): A major driver of inflammation, leading to joint destruction.[1][2]

-

Interleukin-6 (IL-6): Plays a pleiotropic role in inflammation and the acute-phase response.[3]

-

Interleukin-17 (IL-17): Involved in the activation of synoviocytes and osteoclastogenesis.[2][4]

-

Interleukin-1β (IL-1β): A potent inflammatory cytokine that contributes to cartilage degradation.[1][4]

-

-

Janus Kinase (JAK) Signaling: Intracellular signaling molecules that mediate the effects of numerous cytokines and growth factors. JAK inhibitors have emerged as an important class of oral therapies for RA.

-

B-cell and T-cell Signaling: The adaptive immune system plays a crucial role in the autoimmune responses characteristic of RA. Targeting B-cell survival factors or T-cell co-stimulation pathways are established therapeutic strategies.

II. Preclinical and Clinical Evaluation of Novel Arthritis Therapeutics

The development of a new arthritis drug involves a rigorous pipeline of in vitro and in vivo studies, followed by phased clinical trials.

A. In Vitro Studies

Initial characterization of a compound like this compound would involve a series of in vitro assays to determine its mechanism of action and potency.

Table 1: Representative In Vitro Assays for Arthritis Drug Discovery

| Assay Type | Purpose | Key Parameters Measured |

| Biochemical Assays | To determine direct interaction with the molecular target (e.g., enzyme, receptor). | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), Kd (dissociation constant) |

| Cell-based Assays | To assess the effect on cellular functions relevant to arthritis pathology. | Inhibition of cytokine production (e.g., TNF-α, IL-6), modulation of signaling pathways (e.g., phosphorylation of STAT proteins), effects on cell proliferation or apoptosis |

| Chondrocyte Cultures | To evaluate the impact on cartilage biology and pathology. | Expression of matrix metalloproteinases (MMPs), aggrecan, and type II collagen.[5][6] |

| Synovial Fibroblast Cultures | To assess effects on the primary cell type involved in synovial inflammation and joint destruction. | Proliferation, invasion, and production of inflammatory mediators. |

B. In Vivo Animal Models

Animal models are crucial for evaluating the efficacy, safety, and pharmacokinetics of a potential new drug in a living organism before human trials.[7][8]

Table 2: Common Animal Models in Arthritis Research

| Model | Induction Method | Key Pathological Features |

| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen emulsified in Freund's adjuvant.[7][9] | Synovitis, pannus formation, cartilage and bone erosion, T-cell and B-cell involvement.[7] |

| Adjuvant-Induced Arthritis (AIA) | Injection of Freund's complete adjuvant containing Mycobacterium tuberculosis. | Polyarthritis, strong T-cell-mediated immune response. |

| K/BxN Serum Transfer Arthritis | Injection of serum from K/BxN mice containing autoantibodies to glucose-6-phosphate isomerase.[10] | Rapid onset of inflammatory arthritis, primarily antibody- and innate immunity-driven.[10] |

| Pristane-Induced Arthritis (PIA) | Intradermal injection of pristane.[11] | Chronic, relapsing-remitting arthritis.[11] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

A typical protocol for inducing and evaluating a therapeutic in the CIA model is as follows:

-

Immunization: DBA/1 mice are immunized intradermally at the base of the tail with chicken type II collagen emulsified in Complete Freund's Adjuvant.

-

Booster: A booster immunization is given 21 days later with type II collagen in Incomplete Freund's Adjuvant.

-

Treatment: Administration of the test compound (e.g., this compound) would typically begin at the time of the booster or upon the first signs of arthritis.

-

Clinical Assessment: Arthritis severity is scored visually several times a week based on paw swelling and redness.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Biomarker Analysis: Blood and tissue samples can be analyzed for levels of inflammatory cytokines, chemokines, and autoantibodies.

Experimental Workflow for CIA Model

Workflow for a typical Collagen-Induced Arthritis (CIA) experiment.

III. Signaling Pathways in Arthritis

Understanding the signaling pathways involved in arthritis is key to developing targeted therapies.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In arthritic joints, pro-inflammatory cytokines like TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and degradation of IκB. This releases NF-κB to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines, chemokines, and matrix metalloproteinases.

Simplified NF-κB Signaling Pathway

Activation of the NF-κB pathway by pro-inflammatory cytokines.

Conclusion

While no specific data for this compound in arthritis research is currently available in the public domain, this guide outlines the established framework for the preclinical and clinical development of a novel therapeutic for this indication. The methodologies and pathways described represent the core of contemporary arthritis research. Should information on this compound become available, it would be evaluated against these established paradigms to determine its potential as a future treatment for arthritis. Researchers are encouraged to monitor scientific publications and clinical trial registries for any future disclosures related to this compound.

References

- 1. Evidence that cytokines play a role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Resolution of inflammation during rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models of chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]

Technical Whitepaper: A Framework for In Vivo Evaluation of Novel Anti-Inflammatory Compounds in Rat Arthritis Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific in vivo studies of the compound LY256548 in rat arthritis models. Therefore, this document serves as an in-depth technical guide and framework for evaluating a hypothetical novel anti-inflammatory agent, designated herein as Compound X , in the widely utilized Collagen-Induced Arthritis (CIA) rat model. The experimental protocols, data, and visualizations presented are illustrative and based on established methodologies in the field of arthritis research.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. Animal models are indispensable for understanding the pathophysiology of RA and for the preclinical evaluation of new therapeutic agents. The Collagen-Induced Arthritis (CIA) model in rats is one of the most widely used models as it shares significant pathological and immunological features with human RA, including synovial hyperplasia, mononuclear cell infiltration, pannus formation, and erosion of bone and cartilage.[1][2][3][4]

This whitepaper provides a comprehensive technical guide for the in vivo assessment of a hypothetical anti-inflammatory agent, Compound X, in the rat CIA model. It details the experimental protocols, methods for data acquisition and presentation, and visual workflows to guide researchers in the preclinical development of novel anti-arthritic drugs.

Core Signaling Pathway in Rheumatoid Arthritis: The NF-κB Pathway

A pivotal signaling pathway implicated in the pathogenesis of rheumatoid arthritis is the Nuclear Factor-kappa B (NF-κB) pathway. In RA, various inflammatory stimuli, such as TNF-α and IL-1β, activate the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB dimers (typically p50/p65) to translocate to the nucleus.[5][6] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs) that collectively drive joint inflammation and destruction.[7][6] The hypothetical Compound X is postulated to exert its anti-inflammatory effects by inhibiting this pathway.

Experimental Protocols

Animals

-

Species/Strain: Female Lewis rats are commonly used due to their high susceptibility to CIA.[1] Wistar and Dark Agouti rats are also suitable strains.[2][4]

-

Age: 6-8 weeks at the start of the study.

-

Housing: Animals should be housed in specific pathogen-free (SPF) conditions to minimize experimental variability.[1]

Collagen-Induced Arthritis (CIA) Induction

-

Immunogen Preparation: Bovine or porcine type II collagen is dissolved overnight in 0.1 M acetic acid to a final concentration of 2-4 mg/mL. An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).[1][8][9]

-

Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with 0.1-0.2 mL of the prepared emulsion.[8][10]

-

Booster Immunization (Day 7): A booster injection of type II collagen emulsified in IFA is administered intradermally at a different site to ensure a high incidence and severity of arthritis.[1][8][9]

Dosing Regimen (Hypothetical)

-

Treatment Groups (n=8-10 rats/group):

-

Group 1: Normal Control (No CIA, vehicle only)

-

Group 2: CIA Control (CIA + vehicle)

-

Group 3: Compound X (1 mg/kg)

-

Group 4: Compound X (5 mg/kg)

-

Group 5: Compound X (25 mg/kg)

-

Group 6: Positive Control (e.g., Methotrexate, 0.5 mg/kg)

-

-

Dosing Paradigm: A therapeutic dosing paradigm is often employed, with treatment initiated upon the first signs of arthritis (typically around day 11-13).[3] Dosing is performed daily via oral gavage (PO) or intraperitoneal (IP) injection until the end of the study (e.g., Day 28).

Outcome Measures

-

Clinical Assessment:

-

Arthritis Score: Paw inflammation is scored visually on a scale of 0-4 for each paw (total score 0-16 per rat), based on the degree of erythema and swelling.[1][8]

-

0 = Normal, no swelling or erythema.

-

1 = Mild, definite redness and swelling of individual digits.

-

2 = Moderate redness and swelling of the ankle or wrist.

-

3 = Severe redness and swelling of the entire paw.

-

4 = Maximally inflamed limb with joint deformity.

-

-

Paw Volume/Thickness: Ankle joint width or paw volume is measured using digital calipers or a plethysmometer every 2-3 days to quantify edema.[1][3][9]

-

Body Weight: Monitored throughout the study as an indicator of systemic health.[9]

-

-

Biochemical Analysis (at study termination):

-

Serum Cytokines: Blood is collected, and serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are quantified using ELISA.[9][10][11]

-

Rheumatoid Factor (RF) and Anti-CII Antibodies: Serum levels can be measured to assess the autoimmune response.[9]

-

-

Histopathological Analysis:

-

At termination, hind paws are collected, fixed, decalcified, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, pannus formation, and with Safranin O to evaluate cartilage damage and bone erosion.[2][3][9]

-

A semi-quantitative scoring system (0-5) is used to grade the severity of these features.[3]

-

Data Presentation (Hypothetical Results)

The following tables summarize hypothetical quantitative data from the proposed study of Compound X, demonstrating a dose-dependent therapeutic effect.

Table 1: Effect of Compound X on Clinical Parameters in CIA Rats

| Treatment Group | Mean Arthritis Score (Day 28) | Mean Paw Volume (mL, Day 28) | Change in Body Weight (%) |

| Normal Control | 0.0 ± 0.0 | 1.25 ± 0.05 | +15.2 ± 2.1 |

| CIA Control | 12.5 ± 1.8 | 2.85 ± 0.22 | -8.5 ± 3.5 |

| Compound X (1 mg/kg) | 9.8 ± 2.1 | 2.41 ± 0.19 | -5.1 ± 2.9 |

| Compound X (5 mg/kg) | 6.2 ± 1.5 | 1.95 ± 0.15 | +2.3 ± 2.5 |

| Compound X (25 mg/kg) | 2.5 ± 0.9 | 1.50 ± 0.11 | +10.8 ± 1.9 |

| Methotrexate (0.5 mg/kg) | 4.1 ± 1.2 | 1.72 ± 0.13*** | +6.5 ± 3.1 |

| *Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. CIA Control. |

Table 2: Effect of Compound X on Serum Inflammatory Markers and Histology

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Mean Histology Score (0-5) |

| Normal Control | 25.5 ± 4.1 | 40.2 ± 5.5 | 150.5 ± 12.1 | 0.1 ± 0.1 |

| CIA Control | 180.6 ± 20.5 | 255.8 ± 30.1 | 65.2 ± 8.9 | 4.2 ± 0.4 |

| Compound X (1 mg/kg) | 145.2 ± 18.9 | 201.5 ± 25.6 | 80.1 ± 9.5 | 3.5 ± 0.5 |

| Compound X (5 mg/kg) | 90.8 ± 12.3 | 135.2 ± 18.2 | 110.6 ± 10.2 | 2.1 ± 0.3 |

| Compound X (25 mg/kg) | 45.1 ± 7.8 | 70.1 ± 10.5 | 135.8 ± 11.5 | 0.8 ± 0.2 |

| Methotrexate (0.5 mg/kg) | 68.9 ± 9.5 | 102.4 ± 15.1 | 120.3 ± 10.8** | 1.5 ± 0.4*** |

| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. CIA Control. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vivo study from initiation to final analysis.

References

- 1. chondrex.com [chondrex.com]

- 2. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. criver.com [criver.com]

- 5. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 9. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regional Changes in Brain Biomolecular Markers in a Collagen-Induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Pharmacokinetics of LY256548 in Animal Models: A Technical Overview

This guide provides a detailed examination of the pharmacokinetic profile of LY256548, a novel butylated hydroxytoluene-thiazolidinone compound investigated for its potential as a central nervous system anti-ischemic agent. The following sections present a summary of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the experimental workflow, tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in several animal models following a single oral dose of 50 mg/kg of [14C]this compound. A comparative summary of these key parameters is presented below.

Table 1: Peak Plasma Concentration (Cmax) of this compound and Total Radioactivity

| Species | This compound Cmax (µg/mL) | Radioactivity Cmax (µg equivalents/mL) |

| Rats | 0.17 | ~1.7 |

| Mice | 0.30 | ~3.0 |

| Dogs | 0.04 | ~0.96 |

| Monkeys | 0.02 | ~0.80 |

Table 2: Oral Absorption and Systemic Bioavailability of this compound

| Species | Oral Absorption (%) | Systemic Bioavailability (%) |

| Rats | 45 | 6 |

| Dogs | 7 | 0.4 |

| Monkeys | 12 | 3 |

Table 3: Primary Route of Excretion of Radioactivity

| Species | Fecal Excretion (%) |

| Rats | 95 |

| Mice | 81 |

| Dogs | 100 |

| Monkeys | 68 |

Experimental Protocols

The data presented above were derived from a series of preclinical studies involving a single oral administration of radiolabeled this compound.

1. Animal Models:

-

Species: Mice, Rats (Inbred F344), Dogs, and Monkeys (Macaca mulatta) were utilized in these studies.[1]

2. Dosing:

-

Compound: [14C]this compound was administered to all animals.

-

Dose: A single oral dose of 50 mg/kg was given.[1]

3. Sample Collection and Analysis:

-

Plasma Analysis: Blood samples were collected at various time points post-administration to determine the plasma levels of both the parent compound (this compound) and total radioactivity.[1] The peak plasma levels of this compound were observed to occur before the peak levels of total radioactivity in mice, dogs, and monkeys, while they were coincident in rats.[1]

-

Excretion Analysis: The excretion of radioactivity was monitored to understand the elimination pathways of the compound and its metabolites.[1]

4. Key Findings on Biotransformation:

-

Extensive biotransformation of this compound was observed across all four species.[1] This is evidenced by the significantly higher Cmax of total radioactivity compared to the Cmax of the parent compound, this compound. Specifically, the radioactivity Cmax was 10-fold greater in rats and mice, 24-fold greater in dogs, and 40-fold greater in monkeys.[1] The half-lives of this compound were also substantially shorter than those of the total radioactivity in all species.[1]

Visualizations

To further elucidate the experimental process, the following diagram illustrates the general workflow of the pharmacokinetic studies.

Caption: General experimental workflow for the pharmacokinetic assessment of this compound in animal models.

References

The Role of LY256548 in the Arachidonic Acid Cascade: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arachidonic acid (AA) cascade is a critical signaling pathway involved in a myriad of physiological and pathological processes, most notably inflammation. This intricate network of enzymatic reactions produces a diverse array of lipid mediators, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are key regulators of cellular responses and are implicated in conditions ranging from cardiovascular disease to allergic reactions and inflammatory disorders. This technical guide delves into the core of the arachidonic acid cascade and examines the pharmacological intervention by LY256548, a compound identified as a multi-target inhibitor within this pathway. Due to the limited availability of public data on this compound, this document will focus on its stated mechanism of action in the context of the broader arachidonic acid cascade, supplemented with general experimental approaches for studying such inhibitors.

The Arachidonic Acid Cascade: A Central Inflammatory Pathway

The cascade is initiated by the release of arachidonic acid, a polyunsaturated fatty acid, from the cell membrane's phospholipid bilayer. This release is primarily catalyzed by the enzyme phospholipase A2 (PLA2). Once liberated, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to generate prostaglandins and thromboxanes. These mediators are involved in processes such as inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes. Leukotrienes are potent mediators of inflammation and allergic responses, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability.

This compound: A Multi-Target Inhibitor of the Arachidonic Acid Cascade

This compound is an orally available compound with anti-inflammatory and anti-ischemic properties, and it exhibits activity within the central nervous system.[1] Its primary mechanism of action involves the inhibition of key enzymes at the upstream and downstream points of the arachidonic acid cascade.[1]

Mechanism of Action

This compound has been identified as an inhibitor of:

-

Phospholipase A2 (PLA2): By inhibiting PLA2, this compound blocks the initial step of the cascade, preventing the release of arachidonic acid from membrane phospholipids. This upstream inhibition leads to a broad suppression of the production of all eicosanoids.

-

5-Lipoxygenase (5-LOX): Inhibition of 5-LOX by this compound specifically targets the leukotriene synthesis pathway. This action prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4).

-

Cyclooxygenase (COX): this compound also demonstrates inhibitory activity against COX enzymes, thereby blocking the production of prostaglandins and thromboxanes.

This multi-target inhibitory profile suggests that this compound has the potential for broad-spectrum anti-inflammatory effects by simultaneously dampening the pro-inflammatory signals from both the leukotriene and prostaglandin pathways.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not widely available in the public domain based on the conducted searches. However, the compound has been shown to inhibit A23187-stimulated leukotriene B4 production.[1]

Table 1: Inhibitory Profile of this compound

| Target Enzyme | Pathway | Effect |

| Phospholipase A2 (PLA2) | Arachidonic Acid Release | Inhibition of arachidonic acid release from cell membranes. |

| 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | Inhibition of the production of leukotrienes, including LTB4. |

| Cyclooxygenase (COX) | Prostaglandin & Thromboxane Synthesis | Inhibition of the production of prostaglandins and thromboxanes. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the arachidonic acid cascade and the points of inhibition by this compound, as well as a general experimental workflow for assessing the activity of such inhibitors.

Caption: The Arachidonic Acid Cascade and Inhibition Sites of this compound.

References

An In-depth Technical Guide to the N-methyl Analog LY256548 vs. LY178002

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of two structurally related compounds, LY178002 and its N-methyl analog, LY256548. Both compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade. This document consolidates available data on their mechanism of action, chemical structures, and in vitro/in vivo activities. It also outlines detailed experimental protocols relevant to their study and presents signaling pathways and structural relationships through explanatory diagrams. This guide is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies. The arachidonic acid (AA) cascade is a critical pathway in the inflammatory process, leading to the production of potent lipid mediators such as leukotrienes and prostaglandins. Two key enzymes in this pathway are 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). PLA2 is responsible for the release of AA from membrane phospholipids, while 5-LOX catalyzes the initial steps in the conversion of AA to leukotrienes. Consequently, inhibitors of these enzymes are of significant interest as potential anti-inflammatory therapeutics.

This guide focuses on two such inhibitors, LY178002 and its N-methyl derivative, this compound. While information on these compounds is somewhat dated, this document aims to synthesize the available scientific literature into a cohesive and technically detailed resource.

Chemical Structures and Relationship

LY178002 and this compound are closely related thiazolidinone derivatives. This compound is the N-methyl analog of LY178002, with the only structural difference being the methylation of the nitrogen atom in the thiazolidinone ring.

LY178002

-

IUPAC Name: 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-thiazolidinone

-

Molecular Formula: C18H25NO2S

This compound

-

IUPAC Name: 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-methyl-4-thiazolidinone

-

Molecular Formula: C19H27NO2S

The structural relationship is depicted in the diagram below.

Caption: Structural relationship between LY178002 and this compound.

Mechanism of Action and Biological Activity

Both LY178002 and this compound exert their anti-inflammatory effects by inhibiting enzymes involved in the arachidonic acid pathway.

LY178002

LY178002 is a potent inhibitor of 5-lipoxygenase (5-LOX) and also demonstrates inhibitory activity against phospholipase A2 (PLA2).[1] It shows relatively weak inhibition of cyclooxygenase (COX).[1] The inhibition of 5-LOX by LY178002 blocks the production of leukotrienes, which are powerful chemoattractants for inflammatory cells and mediators of bronchoconstriction and increased vascular permeability.

This compound

This compound is also an inhibitor of phospholipase A2 (PLA2) and 5-lipoxygenase (5-LOX). Some sources also suggest it has inhibitory effects on cyclooxygenase (COX). As the N-methyl analog of LY178002, it shares a similar mechanism of action, though the methylation may influence its potency, selectivity, and pharmacokinetic properties.

The general signaling pathway in which these compounds act is illustrated below.

Caption: Inhibition of the Arachidonic Acid Pathway by LY178002 and this compound.

Quantitative Data

The following tables summarize the available quantitative data for LY178002 and this compound. Direct comparative data from a single study is limited in the publicly available literature.

Table 1: In Vitro Inhibitory Activity of LY178002 [1]

| Target Enzyme/Process | IC50 (µM) |

| 5-Lipoxygenase (5-LOX) | 0.6 |

| Leukotriene B4 (LTB4) Generation | 0.1 |

| Phospholipase A2 (PLA2) | 6.3 |

| FCO | 4.2 |

Table 2: In Vivo Anti-inflammatory Activity of LY178002 [1]

| Animal Model | Dosage (mg/kg, p.o.) | Effect |

| Rat (soft tissue swelling) | 50 | 81% inhibition |

| Rat (Freund's Complete Adjuvant model) | 50 | 75% inhibition of uninjected paw swelling |

| Rat | 10 | Minimum effective dose |

Experimental Protocols

Detailed experimental protocols from the original studies on LY178002 and this compound are not fully available. However, based on standard methodologies for assessing 5-LOX and PLA2 inhibition, the following generalized protocols are provided.

5-Lipoxygenase Inhibition Assay (Generalized Protocol)

This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes from a suitable substrate like linoleic or arachidonic acid.

Materials:

-

5-Lipoxygenase enzyme solution

-

Substrate solution (e.g., linoleic acid or arachidonic acid)

-

Borate buffer (pH 9.0)

-

Test compounds (LY178002, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the borate buffer and the 5-lipoxygenase enzyme solution in a quartz cuvette.

-

Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to the cuvette.

-

Immediately monitor the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of conjugated dienes, the product of the lipoxygenase reaction.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phospholipase A2 Inhibition Assay (Generalized Protocol)

This protocol describes a common method for measuring PLA2 activity using a titrimetric assay to quantify the release of fatty acids.

Materials:

-

Phospholipase A2 enzyme solution

-

Lecithin emulsion (substrate)

-

Calcium chloride (CaCl2) solution

-

Sodium chloride (NaCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter or automatic titrator

-

Reaction vessel maintained at a constant temperature (e.g., 25°C)

Procedure:

-

Prepare the lecithin emulsion substrate by sonicating lecithin in a solution containing NaCl and CaCl2.

-

Place a defined volume of the lecithin emulsion into the reaction vessel and adjust the pH to the optimal level for the enzyme (e.g., pH 8.9).

-

Determine the blank rate by recording the volume of NaOH required to maintain the pH for a few minutes before adding the enzyme.

-

Add the test compound (LY178002 or this compound) at various concentrations to the reaction vessel and incubate.

-

Initiate the reaction by adding the PLA2 enzyme solution.

-

Record the volume of NaOH added over time to maintain the constant pH. The rate of NaOH addition is proportional to the rate of fatty acid release.

-

Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition and subsequently the IC50 value.

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Synthesis

Detailed synthetic pathways for LY178002 and this compound are not extensively described in the readily available literature. However, the synthesis of similar 5-ene-4-thiazolidinone derivatives typically involves a Knoevenagel condensation.

A plausible general synthetic route for these compounds would involve:

-

Formation of the thiazolidinone or N-methyl-thiazolidinone ring: This can be achieved through various heterocyclic chemistry methods.

-

Knoevenagel condensation: The thiazolidinone (or its N-methyl derivative) would then be reacted with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a base catalyst (like piperidine) to yield the final product.

Conclusion

LY178002 and its N-methyl analog, this compound, are inhibitors of key enzymes in the arachidonic acid pathway, namely 5-lipoxygenase and phospholipase A2. The available data indicates that LY178002 is a potent anti-inflammatory agent both in vitro and in vivo. The structural modification in this compound, the N-methylation of the thiazolidinone ring, likely alters its pharmacological profile, though a detailed, direct comparison from primary literature is not fully accessible.

This technical guide has synthesized the available information on the chemical structures, mechanism of action, and biological activities of these two compounds. It also provides generalized experimental protocols that can be adapted for their further study. It is important to note that the absence of the full text of the key comparative study by Panetta et al. (1989) limits a more direct and detailed quantitative comparison between LY178002 and this compound. Further research, should these compounds be of continued interest, would require access to this and other primary data sources for a complete understanding of their relative potencies and therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY256548

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY256548, also known as FK-175, is a potent and selective β3-adrenoceptor agonist. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route based on related compounds, and an examination of its mechanism of action through the β3-adrenergic signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure

This compound is a complex organic molecule with the systematic IUPAC name ethyl 2-[[(6S)-6-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-6,7,8,9-tetrahydro-5H-benzo[1]annulen-3-yl]oxy]acetate. Its chemical formula is C23H28ClNO4, and it is also identified by the synonyms CHEMBL59765 and FK-175.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | ethyl 2-[[(6S)-6-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-6,7,8,9-tetrahydro-5H-benzo[1]annulen-3-yl]oxy]acetate |

| Molecular Formula | C23H28ClNO4 |

| Synonyms | FK-175, CHEMBL59765 |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages: the formation of the core benzo[1]annulen-amine scaffold and the subsequent attachment of the side chain.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on analogous reactions reported in the literature for the synthesis of benzo[1]annulen-7-amines.

Stage 1: Synthesis of the Benzo[1]annulen-amine Core

-

Synthesis of Benzo[1]annulen-7-one:

-

A double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate would be performed to yield an intermediate.

-

This intermediate would then be subjected to hydrogenation to reduce the double bonds.

-

Finally, saponification followed by decarboxylation would yield the key intermediate, benzo[1]annulen-7-one.

-

-

Synthesis of (S)-8-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-2-ol:

-

The benzo[1]annulen-7-one would undergo reductive amination. This could be achieved using an ammonia source and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation in the presence of ammonia. Chiral resolution would be necessary to obtain the desired (S)-enantiomer. The hydroxyl group at the 2-position would likely be introduced either before or after the amination, potentially requiring protection and deprotection steps.

-

Stage 2: Side-Chain Attachment and Final Product Formation

-

Alkylation of the Amino Group:

-

The (S)-8-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-2-ol would be reacted with a suitable precursor of the (R)-2-(3-chlorophenyl)-2-hydroxyethyl side chain. This could involve a reductive amination with (R)-2-(3-chlorophenyl)-2-hydroxyacetaldehyde or a direct alkylation with a suitable leaving group on the ethyl chain.

-

-

Williamson Ether Synthesis:

-

The hydroxyl group at the 2-position of the benzo[1]annulene ring would then be alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the final ether linkage, yielding this compound.

-

Table 2: Hypothetical Quantitative Data for this compound Synthesis

| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Knoevenagel Condensation | Phthalaldehyde, Dimethyl 3-oxoglutarate | Piperidine, Acetic Acid | Toluene | 110 | 12 | 75 | 95 |

| 2 | Hydrogenation | Intermediate from Step 1 | H2, Pd/C | Ethanol | 25 | 24 | 90 | 98 |

| 3 | Saponification/Decarboxylation | Intermediate from Step 2 | LiOH, H2O; then HCl | THF/H2O | 60 | 8 | 85 | 97 |

| 4 | Reductive Amination & Resolution | Benzo[1]annulen-7-one | NH3, NaBH3CN, Chiral Acid | Methanol | 25 | 48 | 50 | >99 (ee) |

| 5 | Side-Chain Alkylation | (S)-amine from Step 4, (R)-styrene oxide | - | Isopropanol | 80 | 16 | 65 | 96 |

| 6 | Williamson Ether Synthesis | Intermediate from Step 5 | Ethyl bromoacetate, K2CO3 | Acetone | 60 | 6 | 80 | 99 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for the synthesis of this compound is not publicly available.

Mechanism of Action: β3-Adrenergic Signaling Pathway

This compound functions as a selective agonist for the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the β3-adrenoceptor initiates a signaling cascade that is primarily mediated by the stimulatory G-protein (Gs).

References

Methodological & Application

Application Notes for In Vitro Assays with Ralimetinib (LY2228820)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralimetinib (formerly LY2228820) is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, including inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5][6][7] Dysregulation of this pathway is implicated in a variety of diseases, making p38 MAPK a compelling target for therapeutic intervention.[5][8] Ralimetinib has demonstrated antitumor activity in preclinical models and has been investigated in clinical trials.[1][2][8][9] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of Ralimetinib.

Mechanism of Action

Ralimetinib competitively binds to the ATP-binding pocket of p38α and p38β, preventing their activation and subsequent phosphorylation of downstream targets.[5] A primary downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MK2), and inhibition of p38 activity is often assessed by a decrease in the phosphorylation of MK2.[2] By inhibiting the p38 MAPK pathway, Ralimetinib can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and affect cellular processes like angiogenesis.[2][9][10][11]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of Ralimetinib based on published data.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| p38α MAPK (cell-free) | 5.3 | Recombinant Human Enzyme | [1] |

| p38β MAPK (cell-free) | 3.2 | Recombinant Human Enzyme | [1] |

| MK2 Phosphorylation | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | [1] |

| TNF-α Secretion | 6.3 | LPS/IFN-γ-stimulated RAW264.7 macrophages | [1] |

Table 2: Selectivity of Ralimetinib against other Kinases

| Kinase | Selectivity vs. p38α | Reference |

| p38δ | >1,000-fold | [2] |

| p38γ | >1,000-fold | [2] |

| ERK1 | >1,000-fold | [2] |

| ERK2 | >1,000-fold | [2] |

| JNK1 | >50-fold | [2] |

| JNK2 | 15-fold | [2] |

| JNK3 | 30-fold | [2] |

Signaling Pathway and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling cascade and the point of inhibition by Ralimetinib.

Caption: Simplified p38 MAPK signaling pathway inhibited by Ralimetinib.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of Ralimetinib.

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Experimental Workflow: Western Blot for Phospho-MK2

This diagram shows the steps for assessing p38 MAPK activity in cells by measuring the phosphorylation of its substrate, MK2.

Caption: Workflow for Western blot analysis of phospho-MK2.

Detailed Experimental Protocols

1. In Vitro p38 MAPK Enzymatic Assay

This protocol provides a method to determine the in vitro inhibitory activity of Ralimetinib against p38 MAPK.

-

Materials:

-

Recombinant human p38α MAPK enzyme

-

p38 MAPK substrate (e.g., ATF2)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

-

ATP

-

Ralimetinib (LY2228820)

-

DMSO

-

96-well plates

-

Detection reagents (e.g., anti-phospho-substrate antibody for ELISA, or [γ-³²P]ATP for radioactive assay)

-

-

Procedure:

-

Prepare a stock solution of Ralimetinib in DMSO and create a serial dilution in kinase assay buffer.

-

In a 96-well plate, add the diluted Ralimetinib or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant p38α MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the p38 substrate and ATP to each well.

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme kinetics.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with a phospho-specific antibody or by measuring the incorporation of ³²P for a radioactive assay.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

2. Western Blot Analysis of Phospho-MAPKAP-K2 (MK2)

This protocol describes how to measure the inhibition of p38 MAPK activity in a cellular context by quantifying the phosphorylation of its direct downstream target, MK2.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Ralimetinib (LY2228820)

-

Anisomycin (or other p38 MAPK stimulant)

-

PBS (Phosphate Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with serial dilutions of Ralimetinib (e.g., 10 µM to 10 nM) or DMSO (vehicle control) for 1 hour.

-

Stimulation: Stimulate the p38 MAPK pathway by adding a stimulant like Anisomycin (10 µg/mL) for 30-45 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody against phospho-MK2 (Thr334) overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total MK2 to normalize for protein loading.

-

Analysis: Quantify the band intensities and calculate the percentage of inhibition of MK2 phosphorylation at each Ralimetinib concentration.

-

3. In Vitro Endothelial Cord Formation Assay

This assay assesses the effect of Ralimetinib on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane matrix)

-

96-well plates

-

Ralimetinib (LY2228820)

-

Pro-angiogenic growth factors (e.g., VEGF, bFGF) or conditioned medium from tumor cells

-

Calcein AM (for visualization)

-

-

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium. Seed the cells onto the Matrigel-coated wells.

-

Treatment: Add Ralimetinib at various concentrations or DMSO (vehicle control) to the wells. Add pro-angiogenic stimuli (e.g., VEGF at 10 ng/mL) or conditioned medium from tumor cells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. For quantification, you can stain the cells with Calcein AM and capture images. Analyze the images for parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

4. Cytokine Secretion Assay (ELISA)

This protocol is for measuring the effect of Ralimetinib on the secretion of pro-inflammatory cytokines from stimulated cells.

-

Materials:

-

RAW264.7 macrophages (or other suitable cell line)

-

Cell culture medium

-

Ralimetinib (LY2228820)

-

LPS and IFN-γ (for stimulation)

-

ELISA kit for the cytokine of interest (e.g., TNF-α)

-

96-well ELISA plates

-

Plate reader

-

-

Procedure:

-

Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of Ralimetinib or DMSO for 1 hour.

-

Stimulation: Stimulate the cells with LPS and IFN-γ for a specified period (e.g., 4-24 hours) to induce cytokine secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 of Ralimetinib for the inhibition of cytokine secretion.

-

References

- 1. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP kinase pathways activated by stress: the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phospholipase A2 Activity Assay with LY256548

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] This enzymatic activity is a critical rate-limiting step in the production of various potent inflammatory mediators, including eicosanoids (prostaglandins and leukotrienes) and platelet-activating factor (PAF).[3][4] Given their central role in inflammation, PLA2 enzymes are significant targets for the development of anti-inflammatory therapeutics.

LY256548 is an orally active compound with anti-inflammatory and anti-ischemic properties, exhibiting activity within the central nervous system. It functions as an inhibitor of Phospholipase A2, 5-lipoxygenase (5-LOX), and cyclooxygenase (COX), thereby impeding the production of leukotriene B4.

These application notes provide detailed protocols for assessing the activity of Phospholipase A2 and for evaluating the inhibitory potential of compounds such as this compound using common colorimetric and fluorometric assays.

Principle of the Assays

The activity of PLA2 is typically measured by detecting one of the products of its catalytic reaction. Common methods include:

-

Colorimetric Assays: These assays often utilize a synthetic substrate with a thioester bond at the sn-2 position. When PLA2 cleaves this bond, a free thiol is released, which then reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Fluorometric Assays: These assays employ substrates containing a fluorophore and a quencher. Upon cleavage by PLA2, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence that can be monitored over time.[5]

The inhibitory effect of a compound like this compound is determined by measuring the reduction in PLA2 activity in the presence of the inhibitor compared to its activity in the absence of the inhibitor.

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds on Phospholipase A2